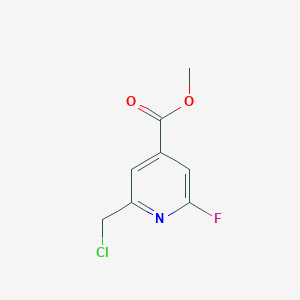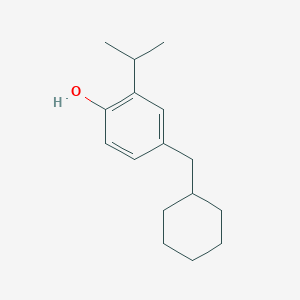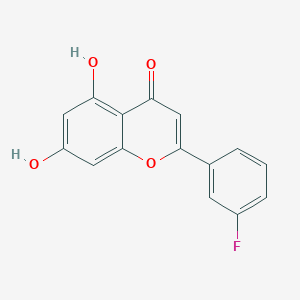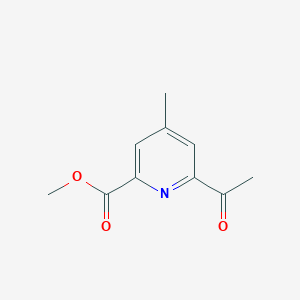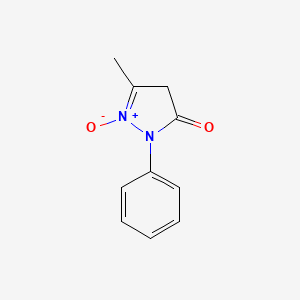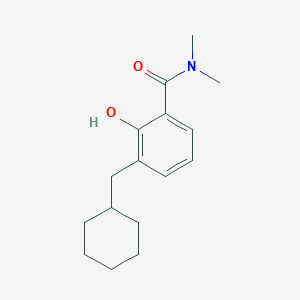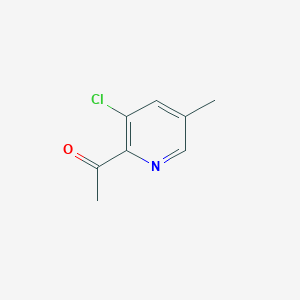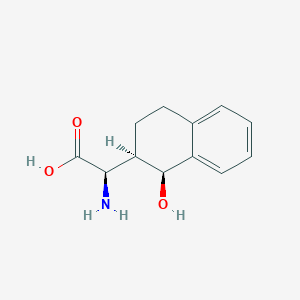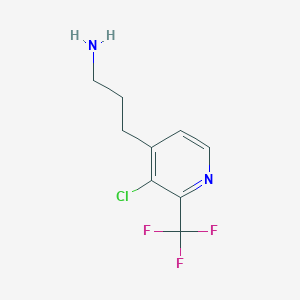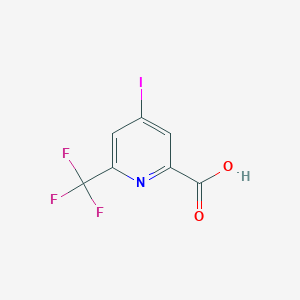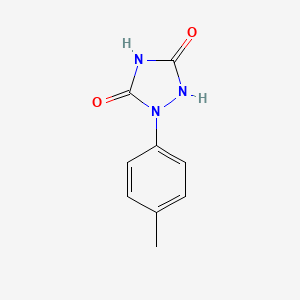
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a p-tolyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
The synthesis of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl groups into carbonyl groups, resulting in the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically reduce the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Applications De Recherche Scientifique
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a valuable compound for investigating the biological activity of triazole-based molecules.
Medicine: In medicine, triazole derivatives are used as active pharmaceutical ingredients (APIs) in the development of drugs for treating infections and cancer. The compound’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in the formulation of coatings and adhesives. Its chemical stability and resistance to degradation make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can enhance the efficacy of certain drugs and reduce their side effects.
Comparaison Avec Des Composés Similaires
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole-3,5-diol: This compound has a phenyl group instead of a p-tolyl group. The presence of the phenyl group can influence the compound’s chemical reactivity and biological activity.
1-Benzyl-1H-1,2,4-triazole-3,5-diol: The benzyl group in this compound provides different steric and electronic effects compared to the p-tolyl group, affecting its overall properties.
1-Methyl-1H-1,2,4-triazole-3,5-diol: The methyl group in this compound is smaller and less bulky than the p-tolyl group, which can impact its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the p-tolyl group enhances its stability and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-9(14)10-8(13)11-12/h2-5H,1H3,(H2,10,11,13,14) |
Clé InChI |
QSKPQYVBBGCKQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



